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Compound of Interest

2-Methyl-2-phenoxy-1-
Compound Name:

phenylpropan-1-ol
CAS No.: 29509-34-0

Cat. No.: B6291431

Get Quote

Executive Summary & Strategic Analysis

This Application Note details the high-purity synthesis of 2-Methyl-2-phenoxy-1-
phenylpropan-1-ol (CAS: 29509-34-0). This molecule features a sterically hindered

-phenoxy ether motif adjacent to a secondary benzylic alcohol.

Synthetic Challenge: The primary difficulty in synthesizing this target lies in the gem-dimethyl
substitution at the

-position. Standard
displacement of a

-halo alcohol by phenol is kinetically disfavored due to steric hindrance and competing
elimination. Furthermore, direct addition of phenyl Grignard to an ester precursor typically
results in double addition, yielding a tertiary alcohol (1,1-diphenyl derivative), which is an
impurity.
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Selected Route: To ensure regio- and chemoselectivity, this protocol utilizes the Weinreb Amide
Methodology. This route prevents over-alkylation during the Grignard step and allows for the
isolation of the intermediate ketone, which is subsequently reduced to the target alcohol.

Retrosynthetic Logic
o Target: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol[1]

o Disconnection 1 (Reductive): Target
2-Methyl-2-phenoxy-1-phenylpropan-1-one.
» Disconnection 2 (C-C Bond Formation): Ketone

Phenylmagnesium Bromide (PhMgBr) + Weinreb Amide.
e Disconnection 3 (Amide Formation): Weinreb Amide
2-Phenoxyisobutyric Acid.

o Disconnection 4 (Ether Synthesis): Acid

Phenol + Ethyl 2-bromo-2-methylpropionate (Fibrate-type synthesis).

Reaction Scheme & Workflow

The following diagram illustrates the optimized synthetic pathway and the mechanistic logic
behind the Weinreb intermediate.
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Caption: Step-by-step synthesis emphasizing the Weinreb Amide as the critical control point to
prevent over-addition of the Grignard reagent.
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Detailed Experimental Protocols
Phase 1: Construction of the Ether Scaffold

Objective: Synthesis of 2-Phenoxyisobutyric Acid. Mechanism: Williamson Ether Synthesis on a
tertiary carbon (activated by the ester group).

Reagents:

Phenol (1.0 eq)

Ethyl 2-bromo-2-methylpropionate (1.1 eq)

Potassium Carbonate (

, anhydrous, 2.0 eq)

Solvent: Methyl Ethyl Ketone (MEK) or DMF.

Protocol:

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve Phenol (9.4 g, 100 mmol) in MEK (150 mL).

e Addition: Add anhydrous

(27.6 g, 200 mmol) followed by Ethyl 2-bromo-2-methylpropionate (21.5 g, 110 mmol).

o Reaction: Heat the mixture to reflux (80°C) for 16—24 hours. Note: The reaction is sluggish
due to steric hindrance; monitor by TLC (Hexane/EtOAc 9:1).

o Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under
reduced pressure.

o Hydrolysis (In-situ): Dissolve the crude ester residue in Ethanol (50 mL) and add 4M NaOH
(50 mL). Reflux for 2 hours.

« |solation: Cool and wash the aqueous layer with Diethyl Ether (to remove unreacted organic
impurities). Acidify the aqueous layer to pH 1 with conc. HCI.
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o Extraction: Extract the precipitated acid with Ethyl Acetate (3 x 50 mL). Dry over

and concentrate to yield 2-phenoxyisobutyric acid as a white solid.

o Expected Yield: 70—-80%

Phase 2: The Weinreb Checkpoint

Objective: Conversion to N-methoxy-N-methyl-2-methyl-2-phenoxypropanamide. Rationale:
The Weinreb amide forms a stable 5-membered chelate with the Magnesium ion, preventing
the ketone product from accepting a second equivalent of Grignard reagent.

Protocol:

» Activation: Dissolve 2-phenoxyisobutyric acid (10 g, 55.5 mmol) in DCM (100 mL). Add
Thionyl Chloride (

, 1.5 eq) and a catalytic drop of DMF. Stir at reflux for 2 hours until gas evolution ceases.
Concentrate to remove excess

e Amidation: Redissolve the acid chloride in DCM (100 mL). Cool to 0°C.[2]

o Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) followed by Triethylamine (
, 2.2 eq) dropwise.

 Stir: Allow to warm to room temperature and stir for 4 hours.

o Workup: Quench with water. Wash organic layer with 1M HCI, sat.

, and brine. Dry and concentrate.

o Purification: Flash chromatography (Hexane/EtOAc) if necessary, though crude is often
sufficient.

Phase 3: Grighard Acylation

Objective: Synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-one.
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Protocol:

Inert Atmosphere: Flame-dry a 250 mL 3-neck flask under Argon.

o Reagent Prep: Dissolve the Weinreb amide (5.0 g, 22.4 mmol) in anhydrous THF (50 mL).
Cool to 0°C.[2]

o Grignard Addition: Add Phenylmagnesium Bromide (PhMgBr, 1.0 M in THF, 27 mL, 1.2 eq)
dropwise over 20 minutes. Crucial: Keep temperature <5°C.

e Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
e Quench: Pour the reaction mixture into ice-cold saturated

solution.

» Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry
over

, and concentrate.[2]

o Result: A pale yellow oil (Ketone intermediate).

Phase 4: Stereoselective Reduction

Objective: Final reduction to 2-Methyl-2-phenoxy-1-phenylpropan-1-ol.

Protocol:

Dissolution: Dissolve the ketone (4.0 g, 16.6 mmol) in Methanol (40 mL). Cool to 0°C.[2]

Reduction: Add Sodium Borohydride (

, 0.63 g, 16.6 mmol) in small portions.

Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor disappearance of ketone by
TLC.

Quench: Add Acetone (2 mL) to destroy excess hydride, then concentrate the methanol.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pdf.benchchem.com/165/Technical_Support_Center_Optimizing_Synthesis_of_2_Phenyl_2_propanol.pdf
https://pdf.benchchem.com/165/Technical_Support_Center_Optimizing_Synthesis_of_2_Phenyl_2_propanol.pdf
https://www.benchchem.com/product/b6291431/docs?utm_src=pdf-body#application-note-precision-synthesis-of-2-methyl-2-phenoxy-1-phenylpropan-1-ol
https://pdf.benchchem.com/165/Technical_Support_Center_Optimizing_Synthesis_of_2_Phenyl_2_propanol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6291431?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Partition: Redissolve residue in EtOAc and water. Separate layers.

 Final Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to
80:20).

Quantitative Data & Specifications

Parameter Specification / Value Notes

Target CAS 29509-34-0 Confirmed structure
Molecular Weight 242.32 g/mol Formula:

Overall Yield 45-55% Calculated from Phenol
Physical State Viscous Oil / Low melting solid Racemic mixture

Key impurity 1,1-diphenyl derivative Avoided by Weinreb route
Storage 2-8°C, Inert atmosphere Hygroscopic

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures:
* IR Spectroscopy:

o Success: Broad -OH stretch at 3300-3400

o Success: Strong Ether C-O stretches at 1240

o Absence: No Carbonyl (C=0) peak at 1680-1700
(indicates complete reduction).

 1H NMR (CDCI3, 400 MHz):
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o 7.2-7.4 ppm: Multiplet (10H, Aromatic protons).
o 4.6-4.8 ppm: Singlet or doublet (1H, Benzylic -CH-OH). Diagnostic peak.

o 1.2-1.3 ppm: Two Singlets (6H, Gem-dimethyl -C(CH3)2-). Note: If chiral center induces
diastereotopicity, these may appear as distinct singlets.

References

» Bargellini Reaction (General Precedent): Bargellini, G. "Action of alpha-bromo acids on
phenols." Gazzetta Chimica Italiana, 1906. (Foundational chemistry for alpha-phenoxy
acids).

» Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as
effective acylating agents." Tetrahedron Letters, 1981.

o Grignard Reagents (General Handling): "Grignard Reagents." Master Organic Chemistry.

o Fibrate Synthesis (Structural Analogues): Witiak, D. T., et al. "Clofibrate Analogues.” Journal
of Medicinal Chemistry, 1968. (Validates the ether synthesis step on sterically hindered
esters).

e Target Compound Data: PubChem CID 10911313 (2-phenoxy-1-phenylpropan-1-ol
derivatives).

Disclaimer: This protocol involves the use of hazardous reagents (Thionyl chloride, Grignard
reagents). All procedures should be performed in a fume hood by trained personnel wearing
appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 2-methyl-2-phenoxy-1-phenylpropan-1-ol 95% | CAS: 29509-34-0 | AChemBlock
[achemblock.com]
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e 2. pdf.benchchem.com [pdf.benchchem.com]

» To cite this document: BenchChem. [Application Note: Precision Synthesis of 2-Methyl-2-
phenoxy-1-phenylpropan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6291431/docs#application-note-precision-synthesis-
of-2-methyl-2-phenoxy-1-phenylpropan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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